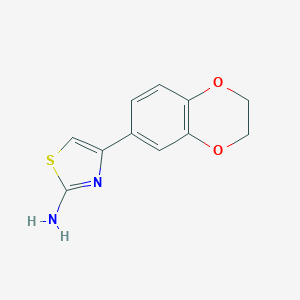

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDNSJKGUGRQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346925 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105362-06-9 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

CAS Number: 105362-06-9

This technical guide provides a comprehensive overview of the chemical compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, including its physicochemical properties, synthesis, and potential biological significance based on related structures. This molecule is a heterocyclic compound featuring a 2-aminothiazole moiety linked to a 2,3-dihydro-1,4-benzodioxin group. It is primarily recognized as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 105362-06-9 | |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |

| Molecular Weight | 234.28 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 168-174 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis

For the synthesis of the target compound, the likely starting materials are 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone and thiourea. The reaction would proceed through a cyclocondensation mechanism. A potential synthetic route is outlined in the diagram below.

Experimental Protocols

A detailed experimental protocol is not available in the reviewed literature. However, a general procedure for the Hantzsch synthesis of 2-aminothiazoles is as follows:

-

Reaction Setup: The α-haloketone (in this case, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) and thiourea are dissolved in a suitable solvent, typically a lower alcohol such as ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for a period of time, which can range from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid is collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified. Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Potential Applications

There is a lack of specific biological data for this compound in the public domain. However, the structural motifs present in the molecule, namely the 2-aminothiazole and the 2,3-dihydro-1,4-benzodioxin rings, are found in numerous biologically active compounds. This suggests that the target compound is a promising scaffold for drug discovery.

The 2-aminothiazole core is a well-known pharmacophore and is present in a wide range of compounds with diverse biological activities, including:

-

Antibacterial and antifungal properties.

-

Anti-inflammatory effects.

-

Anticancer activity.[2]

-

Antiviral (including anti-HIV) activity.

-

Neuroprotective effects.

The 2,3-dihydro-1,4-benzodioxin moiety is also a component of several pharmacologically active molecules and is often associated with interactions with aminergic G-protein coupled receptors.

Given these general activities of its constituent parts, this compound is primarily considered a key intermediate for the synthesis of more complex molecules with potential applications in areas such as neurodegenerative diseases, oncology, and infectious diseases.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the public literature regarding the specific mechanism of action or any signaling pathways that this compound may modulate. Further research would be required to elucidate its biological targets and downstream effects.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in the field of medicinal chemistry. While specific biological data for this compound is not currently available, its structural components are present in a variety of biologically active molecules. This makes it a valuable starting point for the development of new therapeutic agents, particularly in the areas of neurological disorders, cancer, and infectious diseases. Future research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine. This molecule is a subject of interest in medicinal chemistry and drug development due to its unique structural features, which include benzodioxin and thiazole moieties that contribute to its biological activity.[1][2] It serves as a versatile building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 234.28 g/mol | [1][2] |

| CAS Number | 105362-06-9 | [1][2] |

| Appearance | Off-white crystalline solid | [1][2] |

| Melting Point | 168-174 °C | [1][2] |

| Purity | ≥ 97% (HPLC) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Standardized protocols ensure reproducibility and accuracy of the collected data.

1. Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

2. Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

-

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

3. Determination of Partition Coefficient (logP - Shake-Flask Method)

-

Objective: To measure the lipophilicity of the compound, which influences its absorption and distribution.

-

Methodology:

-

A pre-saturated solution of n-octanol and water is prepared.

-

A known amount of the compound is dissolved in one of the phases (typically water).

-

The two phases are mixed in a flask and shaken vigorously to allow for partitioning of the compound between the n-octanol and water layers.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is measured.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

4. Determination of Acidity Constant (pKa - Potentiometric Titration)

-

Objective: To determine the ionization constant of the compound.

-

Methodology:

-

A solution of the compound with a known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

-

Visualizations: Workflows and Pathways

General Synthesis Workflow

The synthesis of thiazole derivatives often follows a well-established chemical pathway. The diagram below illustrates a generalized workflow for the synthesis of a 4-substituted-1,3-thiazol-2-amine.

References

An In-depth Technical Guide on 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of the available data on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, with a focus on its physicochemical properties and methodologies relevant to its solubility determination. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |

| Molecular Weight | 234.28 g/mol | [1] |

| CAS Number | 105362-06-9 | |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 168-174 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | 0-8°C | [1] |

Biological and Pharmaceutical Context

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of novel pharmaceutical agents.[1] Its structural motifs, the 2-aminothiazole and the 1,4-benzodioxan rings, are present in numerous biologically active molecules. The 2-aminothiazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.[2] The 1,4-benzodioxan moiety is also a key component in several drugs, known to interact with various biological targets.

This compound is noted for its potential in developing therapeutics for neurological disorders, oncology, and infectious diseases.[1] Its utility in biochemical assays for studying enzyme interactions and cellular processes has also been highlighted.[1] While specific signaling pathways directly modulated by this compound are not explicitly detailed in the available literature, its implication in such a broad range of therapeutic areas suggests its interaction with multiple biological pathways. For instance, derivatives of similar scaffolds have been shown to act as inhibitors of enzymes like α-glucosidase and acetylcholinesterase.[3][4]

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol provides a detailed methodology that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of the compound in the original filtered sample by applying the dilution factor.

-

The resulting concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

The Benzodioxin Scaffold: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Benzodioxin Compounds in Medicine

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of benzodioxin-containing compounds represent a significant chapter in the history of pharmacology. From the serendipitous discovery of the first antihistamine to the rational design of modern therapeutics for hypertension and rare genetic disorders, the 1,4-benzodioxan scaffold has proven to be a remarkably versatile and enduring core in medicinal chemistry. This technical guide provides a comprehensive overview of the history, key discoveries, experimental methodologies, and pharmacological profiles of medicinally important benzodioxin compounds.

Early Discoveries: From Adrenergic Blockade to Antihistamines

The story of benzodioxins in medicine begins in the early 1930s at the Pasteur Institute in France. Working under the direction of Ernest Fourneau, the Swiss-born Italian pharmacologist Daniel Bovet was investigating a series of benzodioxan derivatives synthesized by Fourneau's team. These compounds were initially explored for their effects on the sympathetic nervous system, specifically as α-adrenergic blocking agents.[1][2]

In 1933, Fourneau and Bovet published their seminal work on piperoxan (then known as Fourneau 933 F), a compound synthesized by condensing catechol with epichlorohydrin, followed by reaction with piperidine.[1] While investigating its α-adrenergic blocking properties, they made a landmark observation: piperoxan could antagonize histamine-induced bronchospasm in guinea pigs.[1][2] This marked the discovery of the very first antihistamine, a breakthrough that would pave the way for the development of an entire class of drugs for allergic conditions.[1] For his contributions to the discovery of antihistamines and other therapeutic agents, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[3]

Although piperoxan itself had limited clinical utility due to toxic effects, its discovery was a pivotal moment that spurred further research into the structure-activity relationships of this new class of compounds.[1] This early work laid the foundation for the development of safer and more effective antihistamines in the following decades.

The Rise of α-Adrenergic Antagonists

The initial line of inquiry into the α-adrenergic blocking properties of benzodioxans was not abandoned. The ability of these compounds to antagonize the effects of adrenaline and noradrenaline made them attractive candidates for the treatment of hypertension and other cardiovascular disorders.

One of the most notable early α-blockers was phentolamine, a non-selective α-adrenergic antagonist. While not a benzodioxan itself, its development and clinical use in managing hypertensive emergencies, particularly those associated with pheochromocytoma, further validated the therapeutic potential of α-blockade.[4][5][6]

In the latter half of the 20th century, research efforts focused on developing selective α1-adrenergic antagonists. This selectivity was sought to minimize the side effects associated with the blockade of α2-receptors, such as tachycardia. This research culminated in the development of highly successful drugs like doxazosin. Patented in 1977, doxazosin is a quinazoline derivative containing a 1,4-benzodioxan moiety and is widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][7]

Modern Applications and Future Directions

The versatility of the benzodioxan scaffold continues to be exploited in modern drug discovery. A prime example is eliglustat, an oral substrate reduction therapy for Gaucher disease type 1. Eliglustat is a potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. Its structure features a 1,4-benzodioxan ring, highlighting the continued relevance of this heterocyclic system in the design of highly specific enzyme inhibitors.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative benzodioxin-containing compounds and related α-adrenergic antagonists.

Table 1: Adrenergic Receptor Binding Affinities of Benzodioxan Derivatives

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line |

| WB4101 | α1A | 0.45 | [3H]-Prazosin | Rat Cerebral Cortex |

| WB4101 | α1B | 1.8 | [3H]-Prazosin | Rat Cerebral Cortex |

| WB4101 | α1D | 0.8 | [3H]-Prazosin | Rat Cerebral Cortex |

| Phendioxan | α1 | 1.2 | [3H]-Prazosin | Rat Cerebral Cortex |

Table 2: In Vitro Antagonist Potencies of Benzodioxan Derivatives

| Compound | Preparation | Agonist | pA2 |

| Piperoxan | Rat Vas Deferens | Norepinephrine | 6.4 |

| WB4101 | Rat Vas Deferens | Norepinephrine | 8.9 |

| Doxazosin | Rat Aorta | Norepinephrine | 8.2 |

Key Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in the discovery and characterization of benzodioxin compounds.

Histamine-Induced Bronchospasm in Guinea Pigs (ca. 1930s)

This in vivo assay was crucial for the initial discovery of the antihistaminic properties of piperoxan.

Objective: To assess the ability of a test compound to protect against histamine-induced bronchoconstriction.

Animals: Male guinea pigs (300-400 g).

Procedure:

-

A baseline respiratory pattern is recorded for each animal.

-

The test compound (e.g., piperoxan) is administered via a suitable route (e.g., subcutaneous or intraperitoneal injection).

-

After a predetermined time, the guinea pig is placed in a closed chamber.

-

An aerosol of a histamine solution (e.g., 0.1-0.5% histamine dihydrochloride) is introduced into the chamber.

-

The time until the onset of respiratory distress (dyspnea, convulsions) is recorded.

-

A control group of animals receives a vehicle injection instead of the test compound.

-

The protective effect of the test compound is determined by the prolongation of the time to the onset of respiratory distress compared to the control group.

Isolated Organ Bath Assay for α-Adrenergic Antagonism

This in vitro method allows for the quantitative assessment of the antagonist potency of a compound on smooth muscle contraction.

Objective: To determine the pA2 value of a test compound, which represents its antagonist potency at a specific receptor.

Tissue Preparation:

-

A male rat is euthanized, and the vas deferens is carefully dissected and placed in a petri dish containing Krebs-Henseleit solution.

-

The tissue is cleaned of adhering fat and connective tissue.

-

A segment of the vas deferens is mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

Procedure:

-

The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

-

A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated by adding increasing concentrations of the agonist to the organ bath.

-

The tissue is washed repeatedly to remove the agonist and allowed to return to baseline.

-

The test compound (antagonist) is added to the organ bath at a fixed concentration and allowed to incubate for a specific period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

The rightward shift in the concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.[8]

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.[1][9]

Objective: To measure the affinity of a test compound for α-adrenergic receptors.

Membrane Preparation:

-

A specific tissue (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest are homogenized in an ice-cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable buffer.

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) at a fixed concentration.

-

Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptors.

-

The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing Key Processes

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by benzodioxin-containing drugs.

Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of doxazosin.

Caption: Inhibition of glucosylceramide synthase by eliglustat in Gaucher disease.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel benzodioxan derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Phentolamine Mesylate used for? [synapse.patsnap.com]

- 5. Phentolamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. Phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Screening of Novel Thiazole Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel thiazole amines, a class of heterocyclic compounds that have garnered significant interest in anticancer drug discovery. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including the ability to induce apoptosis and inhibit critical signaling pathways in cancer cells. This document outlines the core methodologies for assessing their cytotoxic potential, presents data in a structured format for comparative analysis, and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of their mechanism of action.

Introduction to Thiazole Amines in Cancer Research

Thiazole and its derivatives are recognized for their diverse biological activities, including antiproliferative and anticancer properties.[1][2][3] Novel thiazole amines are continuously being synthesized and evaluated for their potential to selectively target and kill cancer cells while exhibiting lower toxicity to normal cells.[4] Preliminary cytotoxicity screening is the crucial first step in identifying promising lead compounds for further development. This process typically involves in vitro assays to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various novel thiazole amine derivatives against a panel of human cancer cell lines, as reported in recent literature. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Table 1: Cytotoxic Activity (IC50, µM) of Thiazole Derivatives Against Breast and Liver Cancer Cell Lines [5]

| Compound | MCF-7 (Breast) | HepG2 (Liver) |

| 4a | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |

Table 2: Cytotoxic Activity (IC50, µM) of Thiazole Derivatives Against Breast Cancer Cell Line MDA-MB-231 [6][7]

| Compound | IC50 (µM) |

| 4b (4-chlorophenylthiazolyl) | 3.52 |

| 4c (4-bromophenylthiazolyl) | 4.89 |

| 4d (3-nitrophenylthiazolyl) | 1.21 |

| Sorafenib (Reference) | 1.18 |

Table 3: Cytotoxic Activity (IC50, µg/mL) of Thiazole Derivatives Against Colorectal and Hepatocellular Carcinoma Cell Lines [8]

| Compound | HCT-116 (Colorectal) | HepG-2 (Hepatocellular) | MCF-7 (Breast) |

| 6g | 12 | 7 | 4 |

| 11c | 7 | 4 | 3 |

| Doxorubicin (Standard) | 2.84 | 3.12 | 2.96 |

Experimental Protocols

Accurate and reproducible cytotoxicity data rely on standardized experimental protocols. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

-

Compound Treatment: Treat the cells with various concentrations of the novel thiazole amine compounds and incubate for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11] Incubate for 1.5 to 4 hours at 37°C.[9][11]

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][13]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of LDH released from damaged cells into the culture medium.[14]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[3]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[15][16]

-

Reaction Mixture Addition: Add 100 µL of the LDH reaction solution (containing INT, a tetrazolium salt) to each well containing the supernatant.[16]

-

Incubation: Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.[14][15]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[14]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3][14]

-

Data Analysis: The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Protocol:

-

Cell Seeding and Treatment: Plate and treat cells as in the MTT protocol.[17]

-

XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.[13]

-

Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[13][17]

-

Absorbance Measurement: Gently shake the plate and measure the absorbance of the formazan product at a wavelength between 450 and 500 nm.[13]

-

Data Analysis: Calculate cell viability relative to control cells to determine the IC50 value.

Visualizing Experimental and Logical Relationships

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide visualizations created using the DOT language.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening novel compounds for anticancer activity involves a series of sequential steps from initial compound synthesis to in vitro and potentially in vivo testing.

Signaling Pathways Implicated in Thiazole Amine Cytotoxicity

Many thiazole derivatives exert their cytotoxic effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival and is often dysregulated in cancer.[1][6] Thiazole derivatives have been identified as inhibitors of this pathway.[2][5]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19] Some thiazole compounds have been shown to inhibit VEGFR-2 signaling.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including thiazole derivatives, function by inducing apoptosis in cancer cells.[20][21][22] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Conclusion

The preliminary cytotoxicity screening of novel thiazole amines is a fundamental component of modern anticancer drug discovery. The methodologies and data presented in this guide provide a framework for researchers to effectively evaluate the potential of these promising compounds. By employing standardized assays, carefully analyzing quantitative data, and understanding the underlying molecular mechanisms, the scientific community can accelerate the identification and development of the next generation of thiazole-based cancer therapeutics. Further investigations into the structure-activity relationships and in vivo efficacy of lead compounds identified through these screening processes are warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 4. ascopubs.org [ascopubs.org]

- 5. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. MTT (Assay protocol [protocols.io]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 20. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Characterization of C11H10N2O2S: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of organic compounds with the molecular formula C11H10N2O2S. Due to the vast number of possible isomers for this formula, this document establishes a framework for analysis using a representative theoretical isomer, 2-((4-methoxyphenyl)sulfonamido)thiazole . While experimental data for this specific molecule is not aggregated here, this guide presents the expected spectroscopic data based on analogous structures and foundational principles. It details the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers with the necessary information to identify, characterize, and elucidate the structure of novel compounds with this molecular formula.

Introduction to Spectroscopic Characterization

In the field of drug discovery and development, the unambiguous determination of a molecule's structure is of paramount importance. Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms, functional groups present, and the overall molecular weight. This guide focuses on three primary spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insight into the carbon-hydrogen framework of a molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

The combination of these techniques allows for a comprehensive and confident assignment of a chemical structure.

Spectroscopic Data for a Representative Isomer: 2-((4-methoxyphenyl)sulfonamido)thiazole

The following tables summarize the expected spectroscopic data for the representative isomer, 2-((4-methoxyphenyl)sulfonamido)thiazole. These values are predicted based on known chemical shift ranges, characteristic IR absorption frequencies, and common mass spectrometry fragmentation patterns for related structures.

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | -SO₂-NH - |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to SO₂) |

| ~7.3 | Doublet | 1H | Thiazole H |

| ~7.0 | Doublet | 2H | Aromatic H (ortho to OCH₃) |

| ~6.9 | Doublet | 1H | Thiazole H |

| ~3.8 | Singlet | 3H | -O-CH₃ |

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Thiazole C -NH |

| ~162 | Aromatic C -OCH₃ |

| ~142 | Thiazole C =CH |

| ~133 | Aromatic C -SO₂ |

| ~129 | Aromatic C H (ortho to SO₂) |

| ~118 | Thiazole C H |

| ~114 | Aromatic C H (ortho to OCH₃) |

| ~55 | -O-C H₃ |

Solvent: DMSO-d₆

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H stretch (sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1490 | Medium | Aromatic C=C stretch |

| ~1540 | Strong | C=N stretch (thiazole ring) |

| ~1340, ~1160 | Strong | Asymmetric and symmetric S=O stretch (sulfonamide) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~690 | Strong | C-S stretch[1] |

Sample Preparation: KBr pellet

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 270.03 | [M]⁺ (Molecular Ion) |

| 206 | [M - SO₂]⁺ |

| 155 | [CH₃O-C₆H₄-SO₂]⁺ |

| 108 | [CH₃O-C₆H₄]⁺ |

| 92 | [C₆H₄O]⁺ |

| 84 | [Thiazole-NH₂]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm.[2]

-

If the solution is not clear, filter it through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is common to simplify the spectrum.

-

Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with a pestle in an agate mortar.[3]

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.[3]

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[4]

-

Mass Spectrometry (MS)

-

Sample Preparation (for LC-MS):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[5]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, typically via a liquid chromatograph (LC) for separation and purification.

-

Electrospray ionization (ESI) is a common "soft" ionization technique for LC-MS that often keeps the molecule intact, showing a prominent protonated molecular ion [M+H]⁺.

-

For fragmentation data (MS/MS), the molecular ion is selected and fragmented in a collision cell to produce daughter ions, which are then analyzed. This helps in elucidating the structure.[6]

-

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in spectroscopic analysis.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. jchr.org [jchr.org]

- 2. m.youtube.com [m.youtube.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Potential Therapeutic Avenues of the 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine Scaffold: A Technical Overview for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a heterocyclic molecule that has emerged as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs, the 2-aminothiazole and the 1,4-benzodioxan rings, are present in numerous biologically active molecules. This technical guide consolidates the existing research on derivatives of this scaffold, highlighting its potential in the development of novel therapeutic agents. The focus will be on the identified biological targets of these derivatives, providing a basis for future drug discovery and development efforts.

Core Compound Profile

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight | Primary Role |

| This compound | C1=CC2=C(C=C1C3=CSC(=N3)N)OCCO2 | 105362-06-9[1] | C₁₁H₁₀N₂O₂S | 234.28 g/mol | Synthetic Intermediate[2] |

Potential Therapeutic Targets of Derivatives

Derivatives synthesized from the this compound scaffold have shown inhibitory activity against several key enzymes, suggesting potential therapeutic applications in metabolic and neurodegenerative disorders.

α-Glucosidase Inhibition

Certain sulfonamide derivatives of the core compound have been identified as potent inhibitors of α-glucosidase.[3][4] This enzyme is a key player in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus.

Quantitative Data for Derivative Activity

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Sulfonamide Derivatives | α-Glucosidase | Varies by substitution | [3][4] |

Acetylcholinesterase (AChE) Inhibition

The same family of sulfonamide derivatives has also demonstrated inhibitory effects on acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme in the cholinergic nervous system, and its inhibitors are used in the symptomatic treatment of Alzheimer's disease.

Quantitative Data for Derivative Activity

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Sulfonamide Derivatives | Acetylcholinesterase (AChE) | Varies by substitution | [3][4] |

Experimental Protocols

The following are generalized experimental protocols for assessing the inhibitory activity of compounds derived from the this compound scaffold.

In Vitro α-Glucosidase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound solution at various concentrations.

-

Add the α-glucosidase solution to each well and incubate at 37°C.

-

Initiate the reaction by adding the pNPG solution to each well.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

-

Acarbose is typically used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a solution of acetylcholinesterase (from electric eel or human erythrocytes) in phosphate buffer (pH 8.0).

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound solution at various concentrations.

-

Add the AChE solution and DTNB solution to each well and incubate at room temperature.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is proportional to the enzyme activity.

-

Donepezil or galantamine can be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Signaling Pathways and Workflows

Potential Signaling Pathway Intervention

The inhibition of α-glucosidase and acetylcholinesterase by derivatives of the core scaffold suggests potential intervention in the following pathways:

Caption: Potential intervention points of derivatives in metabolic and neuronal pathways.

Synthetic Workflow for Derivatives

The following diagram illustrates a general workflow for the synthesis of bioactive derivatives starting from the core compound.

Caption: General synthetic and screening workflow for bioactive derivatives.

Logical Relationships

The therapeutic potential of the this compound scaffold is logically derived from the activities of its derivatives.

Caption: Logical flow from the core scaffold to potential therapeutic applications.

Conclusion

The this compound core structure represents a promising starting point for the design and synthesis of novel therapeutic agents. Although the compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against clinically relevant enzymes such as α-glucosidase and acetylcholinesterase. This suggests that the scaffold holds considerable potential for the development of drugs targeting type 2 diabetes and neurodegenerative disorders like Alzheimer's disease. Further exploration of the structure-activity relationships of a wider range of derivatives is warranted to fully exploit the therapeutic potential of this versatile chemical scaffold. Future research should also aim to elucidate the precise molecular interactions between these compounds and their biological targets to guide the rational design of more potent and selective inhibitors.

References

Methodological & Application

Synthesis Protocol for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is accomplished through a three-step process: Friedel-Crafts acylation to prepare the ketone intermediate, subsequent α-bromination, and a final Hantzsch thiazole cyclization.

Key Data Summary

The following table summarizes the key intermediates and the final product of the synthesis, along with their molecular properties and expected yields.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone |  | C₁₀H₁₀O₃ | 178.18 | ~70-80% |

| 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |  | C₁₀H₉BrO₃ | 257.08 | ~50-60% |

| This compound |  | C₁₁H₁₀N₂O₂S | 234.28 | ~75-85% |

Synthesis Workflow

The overall synthetic pathway is illustrated below.

References

Application Notes and Protocols: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its structural framework, combining the 1,4-benzodioxan and 2-aminothiazole moieties, provides a versatile platform for the design of molecules with potential therapeutic efficacy. The 1,4-benzodioxan ring is a recognized pharmacophore in various biologically active compounds, while the thiazole ring is a core component of numerous approved drugs, including several with anticancer properties. This document provides an overview of the potential applications of this compound in cancer research, outlines relevant experimental protocols, and summarizes the activity of structurally related compounds.

Potential Applications in Oncology

While specific anticancer activity data for this compound is not extensively reported in publicly available literature, the core structural motifs are present in numerous compounds with demonstrated anticancer properties. Research on analogous structures suggests that this compound could be a valuable tool for:

-

Lead Compound for Kinase Inhibitors: The 2-aminothiazole core is a common feature in various kinase inhibitors. Derivatives of this compound could be synthesized and screened for inhibitory activity against key oncogenic kinases.

-

Investigation of Angiogenesis Inhibition: Structurally related molecules have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.

-

Probing the PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Thiazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism of action for the title compound.

-

Development of Novel Cytotoxic Agents: The unique combination of the benzodioxan and thiazole rings may confer cytotoxic properties against various cancer cell lines.

Quantitative Data for Structurally Related Compounds

Table 1: Cytotoxicity of Thiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-pyrimidine analog 13b | Colo-205 | 0.12 ± 0.038 | BenchChem |

| Thiazole derivative CP1 | HCT-116 | 4.7 µg/ml | BenchChem |

| Thiazole-coumarin hybrid 6a | HCT-116 | 4.27 ± 0.21 | BenchChem |

| 2,4-disubstituted thiazole derivative 7c | HCT-116 | 6.44 ± 0.3 | BenchChem |

| 2,4-disubstituted thiazole derivative 9a | HCT-116 | 5.29 ± 0.3 | BenchChem |

| Thiazolyl-pyrazoline derivative 10b | MCF-7 | 4.2 | BenchChem |

| Thiazolyl-pyrazoline derivative 10d | MCF-7 | 2.9 | BenchChem |

| Thiophenyl thiazolyl-pyridine hybrid 8e | MCF-7 | 0.302 | BenchChem |

| Diphyllin thiazole derivative 5d | HepG2 | 0.3 | BenchChem |

| Diphyllin thiazole derivative 5e | HepG2 | 0.4 | BenchChem |

| 2,4-dioxothiazolidine derivative 22 | HepG2 | 2.04 ± 0.06 | BenchChem |

| 2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c | HepG2 | 7.26 ± 0.44 | BenchChem |

Table 2: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

| Compound/Derivative | VEGFR-2 IC50 (µM) | Reference |

| 2-[2-[4-Hydroxy-3-phenyldiazenyl)benzylidene]hydrazinyl)thiazole-4[5H]-one (4c) | 0.15 | MDPI |

| Sorafenib (Reference Drug) | 0.059 | MDPI |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR).

Materials:

-

Cancer cells treated with the test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway Diagram

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

Caption: General workflow for anticancer evaluation. Caption: General workflow for anticancer evaluation.

References

Application Notes and Protocols for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine, hereafter referred to as Compound X, is a novel synthetic molecule featuring a 2-aminothiazole scaffold. This structural motif is prevalent in a variety of biologically active compounds, including numerous approved and investigational protein kinase inhibitors. The presence of the dihydro-benzodioxin moiety suggests potential for specific interactions within the ATP-binding pocket of certain kinases. These application notes provide a hypothetical framework and detailed protocols for the initial biochemical and cellular characterization of Compound X as a potential inhibitor of a receptor tyrosine kinase (RTK), herein designated as "Kinase X," which is implicated in oncogenic signaling.

Hypothetical Target: Kinase X

For the purpose of these protocols, we will hypothesize that Compound X is an inhibitor of "Kinase X," a receptor tyrosine kinase that is overexpressed in certain cancer types. Upon ligand binding, Kinase X dimerizes and autophosphorylates, initiating a downstream signaling cascade involving the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes cell proliferation and survival.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological activity of Compound X.

Table 1: In Vitro Kinase Inhibition Profile of Compound X

| Kinase Target | IC50 (nM) | Assay Method |

| Kinase X | 75 | ADP-Glo™ Assay |

| Kinase Y (related) | 1,200 | ADP-Glo™ Assay |

| Kinase Z (unrelated) | >10,000 | ADP-Glo™ Assay |

Table 2: Cellular Activity of Compound X in Cancer Cell Line Overexpressing Kinase X

| Cell Line | Assay Type | EC50 (µM) |

| Cancer Cell Line A (Kinase X dependent) | Cell Viability (MTT) | 0.5 |

| Normal Cell Line B (low Kinase X expression) | Cell Viability (MTT) | >50 |

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of Compound X.

Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 value of Compound X against Kinase X by quantifying the amount of ADP produced in the kinase reaction.

Workflow Diagram:

Caption: Workflow for the in vitro biochemical kinase assay.

Materials:

-

Compound X

-

Recombinant active Kinase X

-

Kinase-specific peptide substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination.

-

-

Reaction Setup (per well):

-

In a 384-well plate, add 1 µL of diluted Compound X or DMSO (for positive and negative controls).

-

Add 5 µL of a 2X kinase/substrate mixture (containing Kinase X and its peptide substrate in kinase buffer).

-

Mix gently and incubate for 10 minutes at room temperature.

-

-

Kinase Reaction Initiation:

-

Add 5 µL of a 2X ATP solution (prepared in kinase buffer at a concentration close to the Km of Kinase X).

-

Mix the plate and incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the logarithm of the Compound X concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the EC50 of Compound X on a cancer cell line dependent on Kinase X signaling.

Workflow Diagram:

Caption: Workflow for the cell-based viability (MTT) assay.

Materials:

-

Cancer Cell Line A (overexpressing Kinase X)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Compound X

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Compound X in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X (or DMSO for vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percent viability versus the logarithm of the Compound X concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

These application notes provide a framework for the initial characterization of this compound (Compound X) as a hypothetical kinase inhibitor. The provided protocols for in vitro and cell-based assays are standard methods for evaluating the potency and cellular efficacy of such compounds. Successful execution of these experiments would provide crucial data to guide further preclinical development.

Application Notes and Protocols for the Derivatization of the 2-Aminothiazole Core Structure

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its importance is underscored by its presence in a wide array of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The derivatization of the 2-aminothiazole core, particularly at the exocyclic amino group and the C5 position, is a critical strategy in drug discovery for modulating potency, selectivity, pharmacokinetic properties, and for the exploration of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for several common and effective methods for derivatizing the 2-aminothiazole core structure.

Key Derivatization Strategies

The primary sites for derivatization on the 2-aminothiazole ring are the exocyclic 2-amino group and the C5 position. Common derivatization reactions include acylation, sulfonylation, urea and Schiff base formation at the amino group, and arylation at the C5 position.

Data Presentation: Comparative Summary of Derivatization Reactions

The following table summarizes quantitative data for various derivatization strategies for the 2-aminothiazole core, offering a comparative overview of reaction conditions and yields.

| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Not specified, solid product obtained | [1] |

| Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [2] | |

| 3-(Furan-2-yl)propanoic acid, 2-amino-5-bromothiazole | Not specified | Not specified | Not specified | [2][3] | |

| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 | [1] |

| 4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 69 | [1] | |

| 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 75 | [1] | |

| Urea Formation | Phenyl isocyanate, 2-amino-4-(2-pyridyl)thiazole | Not specified | Not specified | Not specified | [2] |

| Schiff Base Formation | Benzaldehyde, 2-aminothiazole | Ethanol | Room Temperature, 30 min | Good | [1][2] |

| N-Arylation | Aryl bromides, 2-aminothiazole derivatives, Pd catalyst | Not specified | Not specified | Broad substrate scope | [4][5] |

| C5-Arylation | Aryl bromides, N-protected 2-aminothiazole | Not specified | Not specified | Good | [6] |

Experimental Protocols & Workflows

This section provides detailed methodologies for the key derivatization reactions of the 2-aminothiazole core.

Acylation of the 2-Amino Group

Acylation of the exocyclic amino group is a fundamental derivatization to introduce a variety of substituents.

Protocol: Synthesis of N-(thiazol-2-yl)acetamide

-

Materials: 2-aminothiazole, acetyl chloride, dry acetone.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in dry acetone.

-

Slowly add acetyl chloride (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold acetone, and dried under vacuum.

-

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine as a Pharmaceutical Intermediate in the Synthesis of Putative GSK-3β Inhibitors

Introduction

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry. Its structure combines the biologically significant 2-aminothiazole core with a 1,4-benzodioxin moiety. The 2-aminothiazole scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory, and anticancer drugs.[1] This intermediate is particularly valuable for synthesizing targeted inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous pathologies including neurodegenerative diseases, bipolar disorder, and diabetes.[2][3]

GSK-3β is a critical regulatory enzyme in various cellular signaling pathways, such as the Wnt and PI3K/Akt pathways.[2][4][5] Its aberrant activity is linked to disease progression, making it a high-interest target for drug development. This document provides detailed protocols and data for the application of this compound as an intermediate in the synthesis of a putative urea-based GSK-3β inhibitor.

Application: Synthesis of a Urea-Based GSK-3β Inhibitor

A primary application of this intermediate is in the synthesis of N-substituted urea derivatives. The 2-amino group of the thiazole ring readily reacts with isocyanates to form a stable urea linkage. This reaction provides a straightforward method to generate libraries of compounds for screening against therapeutic targets like GSK-3β. The resulting urea moiety can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase, a common feature of many GSK-3β inhibitors.

Experimental Workflow

The synthesis involves a one-step nucleophilic addition reaction between the 2-aminothiazole intermediate and a selected aryl isocyanate.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 1,3-substituted urea derivatives from 2-aminothiazoles.[4]

Title: Synthesis of 1-(4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl)-3-(m-tolyl)urea

Materials:

-

This compound

-

m-Tolyl isocyanate

-

Dimethylformamide (DMFA), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Deionized water

-